3-Isobutyl-1-methyl-d3-2-pyrazinone

Catalog No.
S14383091
CAS No.
M.F
C9H14N2O
M. Wt
169.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isobutyl-1-methyl-d3-2-pyrazinone

Product Name

3-Isobutyl-1-methyl-d3-2-pyrazinone

IUPAC Name

3-(2-methylpropyl)-1-(trideuteriomethyl)pyrazin-2-one

Molecular Formula

C9H14N2O

Molecular Weight

169.24 g/mol

InChI

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12)11(3)5-4-10-8/h4-5,7H,6H2,1-3H3/i3D3

InChI Key

TZUVQXWVTMFJMV-HPRDVNIFSA-N

Canonical SMILES

CC(C)CC1=NC=CN(C1=O)C

Isomeric SMILES

[2H]C([2H])([2H])N1C=CN=C(C1=O)CC(C)C

3-Isobutyl-1-methyl-d3-2-pyrazinone is a chemical compound that belongs to the class of pyrazinones, which are characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique isobutyl and methyl substituents, which contribute to its distinct physical and chemical properties. The molecular formula for 3-Isobutyl-1-methyl-d3-2-pyrazinone is C8H12N2OC_8H_{12}N_2O, and it features a molecular weight of approximately 168.20 g/mol. The presence of deuterium (d3) indicates that three hydrogen atoms in the methyl group have been replaced with deuterium, making it useful in various analytical applications, particularly in studies involving isotopic labeling.

Typical for pyrazinones:

  • Nucleophilic Substitution: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Reduction: The compound can be reduced to yield corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming larger cyclic structures or polymers.

The specific conditions and reagents used will significantly influence the outcomes of these reactions.

Research into the biological activity of 3-Isobutyl-1-methyl-d3-2-pyrazinone has shown potential pharmacological properties. Similar compounds within the pyrazinone family have been studied for their effects on various biological systems, including their role as inhibitors in enzyme activity. For instance, some derivatives exhibit inhibitory effects on phosphodiesterases, which are crucial in regulating cellular signaling pathways. This suggests that 3-Isobutyl-1-methyl-d3-2-pyrazinone may also have therapeutic potential, particularly in neurobiology and endocrinology.

The synthesis of 3-Isobutyl-1-methyl-d3-2-pyrazinone typically involves several steps:

  • Formation of Pyrazinone Ring: The initial step often includes the condensation of an appropriate isobutyl derivative with a methylated pyrazine precursor under acidic conditions.
  • Deuteration: To incorporate deuterium into the methyl group, deuterated reagents (e.g., deuterated methyl iodide) are used during the alkylation step.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for further applications.

3-Isobutyl-1-methyl-d3-2-pyrazinone has several applications across different fields:

  • Flavor and Fragrance Industry: Due to its unique aroma profile, it may be utilized in flavoring agents and fragrances.
  • Analytical Chemistry: The deuterated form allows for enhanced sensitivity in nuclear magnetic resonance spectroscopy and mass spectrometry.
  • Pharmaceutical Research: Its potential biological activity makes it a candidate for further investigation in drug development, particularly for conditions related to neurodegenerative diseases.

Interaction studies involving 3-Isobutyl-1-methyl-d3-2-pyrazinone focus on its binding affinity with various receptors and enzymes. Preliminary studies suggest that it may interact with phosphodiesterase enzymes, influencing calcium signaling pathways within cells. Such interactions could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-Isobutyl-1-methyl-d3-2-pyrazinone. These include:

Compound NameStructure TypeUnique Features
2-Isobutyl-3-methoxypyrazineMethoxypyrazineCharacteristic odor similar to green bell peppers
1-MethylpyrazineSimple pyrazineLacks bulky substituents but retains aromatic properties
4-MethylpyrazolePyrazoleExhibits distinct reactivity due to nitrogen positioning
2-EthylpyrazineEthyl-substitutedDifferent alkyl chain influences volatility and odor

Uniqueness

The presence of both isobutyl and deuterated methyl groups distinguishes 3-Isobutyl-1-methyl-d3-2-pyrazinone from its analogs. This unique combination not only affects its physical properties but also enhances its utility in specific analytical contexts where isotopic labeling plays a critical role.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

169.129443312 g/mol

Monoisotopic Mass

169.129443312 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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